[(1-methyl-1H-pyrazol-5-yl)methyl]propylamine
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Overview
Description
[(1-methyl-1H-pyrazol-5-yl)methyl]propylamine: is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(1-methyl-1H-pyrazol-5-yl)methyl]propylamine typically involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with propylamine under suitable conditions. The reaction is usually carried out in the presence of a catalyst and a solvent such as ethanol. The mixture is heated to reflux for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [(1-methyl-1H-pyrazol-5-yl)methyl]propylamine can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the propylamine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Halides, alkoxides, and other nucleophiles in the presence of suitable catalysts and solvents.
Major Products Formed:
- Oxidized derivatives (e.g., hydroxylated pyrazoles)
- Reduced amine derivatives
- Substituted pyrazole derivatives
Scientific Research Applications
Chemistry: [(1-methyl-1H-pyrazol-5-yl)methyl]propylamine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and as a ligand in receptor binding studies. Its structural features make it a valuable tool for probing biological pathways .
Medicine: The compound has potential therapeutic applications due to its ability to interact with various biological targets. It is being investigated for its role in the development of new drugs for treating diseases such as cancer and diabetes .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials .
Mechanism of Action
The mechanism of action of [(1-methyl-1H-pyrazol-5-yl)methyl]propylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit enzymes involved in metabolic processes or bind to receptors to alter signal transduction pathways .
Comparison with Similar Compounds
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: Used as an intermediate in the synthesis of antidiabetic agents.
1-Methyl-5-amino-pyrazole: Utilized in organic synthesis and medicinal chemistry.
1-(1H-Indazol-4-yl)-3-((1-Phenyl-1H-Pyrazol-5-yl)methyl)urea: Investigated as a TRPV1 antagonist.
Uniqueness: [(1-methyl-1H-pyrazol-5-yl)methyl]propylamine stands out due to its unique structural features, which allow it to participate in a wide range of chemical reactions and interact with diverse biological targets. Its versatility makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C8H16ClN3 |
---|---|
Molecular Weight |
189.68 g/mol |
IUPAC Name |
N-[(2-methylpyrazol-3-yl)methyl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H15N3.ClH/c1-3-5-9-7-8-4-6-10-11(8)2;/h4,6,9H,3,5,7H2,1-2H3;1H |
InChI Key |
AFWJVPBAZUTZEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=CC=NN1C.Cl |
Origin of Product |
United States |
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